molecular formula C16H16N2 B13781380 2-Pyrazoline, 3-phenyl-1-p-tolyl- CAS No. 959-08-0

2-Pyrazoline, 3-phenyl-1-p-tolyl-

Cat. No.: B13781380
CAS No.: 959-08-0
M. Wt: 236.31 g/mol
InChI Key: AYHPHTPTBNMSGC-UHFFFAOYSA-N
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Description

2-Pyrazoline, 3-phenyl-1-p-tolyl- is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms This compound is part of the pyrazoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrazoline, 3-phenyl-1-p-tolyl- typically involves the cyclization of chalcones with hydrazine derivatives. One common method is the reaction of chalcones with phenylhydrazine in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent at reflux temperature for several hours .

Industrial Production Methods

Industrial production of 2-Pyrazoline, 3-phenyl-1-p-tolyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Green chemistry approaches, such as using polyethylene glycol (PEG) as a solvent, are also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Pyrazoline, 3-phenyl-1-p-tolyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Pyrazoline, 3-phenyl-1-p-tolyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Pyrazoline, 3-phenyl-1-p-tolyl- involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-p-tolyl-2-pyrazoline
  • 3,5-Diphenyl-2-pyrazoline
  • 1,3,5-Trisubstituted 2-pyrazolines

Uniqueness

2-Pyrazoline, 3-phenyl-1-p-tolyl- stands out due to its unique combination of phenyl and p-tolyl groups, which enhance its chemical reactivity and biological activity. Compared to other pyrazoline derivatives, it exhibits superior antimicrobial and antioxidant properties, making it a valuable compound for various applications .

Properties

CAS No.

959-08-0

Molecular Formula

C16H16N2

Molecular Weight

236.31 g/mol

IUPAC Name

2-(4-methylphenyl)-5-phenyl-3,4-dihydropyrazole

InChI

InChI=1S/C16H16N2/c1-13-7-9-15(10-8-13)18-12-11-16(17-18)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3

InChI Key

AYHPHTPTBNMSGC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCC(=N2)C3=CC=CC=C3

Origin of Product

United States

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